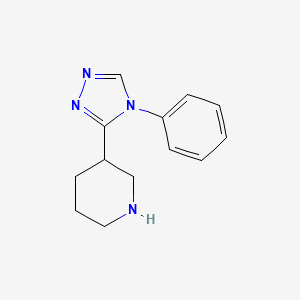

3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Description

Properties

IUPAC Name |

3-(4-phenyl-1,2,4-triazol-3-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c1-2-6-12(7-3-1)17-10-15-16-13(17)11-5-4-8-14-9-11/h1-3,6-7,10-11,14H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTYUZGOIYLDAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Phenyl-Triazol-Piperidine Scaffold: A Technical Guide to History, Synthesis, and Therapeutic Application

The following technical guide is structured to provide an in-depth analysis of the Phenyl-Triazol-Piperidine scaffold, tracing its evolution from a classic CNS-privileged structure to its modern renaissance in ferroptosis targeting.

Executive Summary

This guide details the structural evolution, synthetic pathways, and biological validation of phenyl-triazol-piperidine analogs.

Part 1: Historical Genesis & Structural Logic

The mGluR2 Era (The JNJ Series)

The discovery of JNJ-42153605 by Janssen Research & Development marked the first major validation of the phenyl-triazol-piperidine scaffold. The objective was to develop a potent mGluR2 PAM for the treatment of schizophrenia and anxiety, overcoming the blood-brain barrier (BBB) penetration issues plaguing earlier glutamate modulators.

The Structural Logic (SAR):

-

The Core (Triazolo[4,3-a]pyridine): The central triazole-fused pyridine ring provided a rigid, planar core that minimized rotatable bonds (lowering entropic penalty upon binding) while offering specific H-bond acceptors.

-

The Piperidine Linker: A 4-phenylpiperidine moiety was attached to the core.[1][2][3] The piperidine ring served as a semi-rigid spacer, positioning the distal phenyl ring into a deep hydrophobic pocket (the "allosteric pocket") of the transmembrane domain.

-

The Phenyl Anchor: Substitutions on the distal phenyl ring (e.g., fluorine) modulated metabolic stability (blocking P450 oxidation) without disrupting the

stacking interactions essential for potency.

Key Molecule:

-

Mechanism: mGluR2 PAM (EC

= 17 nM) -

Outcome: Demonstrated efficacy in phencyclidine (PCP)-induced hyperlocomotion models.[1][2][3]

The Modern Renaissance: FSP1 Inhibition (2025)

Mechanism of Action: FSP1 protects cancer cells from ferroptosis (iron-dependent cell death) by regenerating Coenzyme Q10. The phenyl-triazol-piperidine analogs (specifically the afi-FSP1 series) bind to the hydrophobic channel of FSP1.

-

Binding Mode: The phenyl group engages in

-stacking with Phe15 and Phe354, while the triazole acts as a dipole linker, mimicking the quinone headgroup of CoQ10.

Part 2: Visualization of Signaling & SAR

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the functional role of each component within the scaffold, derived from the JNJ and FSP1 datasets.

Caption: Functional decomposition of the phenyl-triazol-piperidine scaffold, highlighting the specific binding roles across mGluR2 and FSP1 targets.

Part 3: Experimental Protocols

Synthesis of the Triazolo-Piperidine Core

Context: This protocol adapts the convergent synthesis route used for JNJ-42153605, suitable for generating analogs.

Reagents & Equipment:

-

2-hydrazinopyridine derivative

-

Cyclopropanecarbonyl chloride (or equivalent acyl chloride)

-

Phosphorus oxychloride (

) -

Acetonitrile (ACN), Triethylamine (TEA)

Step-by-Step Methodology:

-

Acylation (Hydrazide Formation):

-

Dissolve the 2-hydrazinopyridine derivative (1.0 eq) in DCM at 0°C.

-

Add TEA (1.5 eq) followed by dropwise addition of acyl chloride (1.1 eq).

-

Stir at RT for 2 hours. Quench with water, extract with DCM, and dry over

to yield the hydrazide intermediate.

-

-

Cyclization (Triazole Formation):

-

Suspend the hydrazide in

(excess, acts as solvent/reagent). -

Heat to reflux (80-100°C) for 4 hours. Caution: POCl3 is corrosive.

-

Evaporate excess

under reduced pressure. Neutralize the residue with saturated

-

-

Nucleophilic Substitution (Piperidine Coupling):

-

Dissolve the chloro-intermediate (1.0 eq) in ACN.

-

Add 4-phenylpiperidine (1.2 eq) and TEA (2.0 eq).

-

Heat in a sealed tube or microwave reactor at 120°C for 30 minutes.

-

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

-

Biological Validation: FSP1 Inhibition Assay

Context: Validating the scaffold's activity against the modern target FSP1 (Ferroptosis).

Principle: FSP1 reduces CoQ10 to CoQ10H2 using NADH. This assay measures the consumption of NADH via fluorescence or absorbance.

Protocol:

-

Buffer Prep: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

-

Enzyme Mix: Dilute recombinant human FSP1 (50 nM final) in buffer.

-

Substrate Mix: Prepare CoQ1 (50 µM) and NADH (100 µM).

-

Compound Addition:

-

Dispense 10 µL of phenyl-triazol-piperidine analog (serially diluted in DMSO) into 384-well plates.

-

Add 20 µL Enzyme Mix. Incubate 15 mins at RT.

-

-

Reaction Start: Add 20 µL Substrate Mix.

-

Measurement: Monitor NADH depletion by fluorescence (Ex 340 nm / Em 460 nm) for 30 minutes.

-

Data Analysis: Calculate slope (Vmax) and fit to 4-parameter logistic equation to determine

.

Part 4: Comparative Data Analysis

The following table summarizes the key physicochemical and biological properties of the "Hero Molecules" representing this scaffold's history.

| Feature | JNJ-42153605 (Classic) | afi-FSP1-4 (Modern) |

| Primary Target | mGluR2 (PAM) | FSP1 (Inhibitor) |

| Therapeutic Area | CNS (Schizophrenia) | Oncology (Ferroptosis) |

| Core Structure | Triazolo[4,3-a]pyridine | Methylthiomethyl-triazole |

| Linker | Direct fusion | Piperidine linker |

| Key Interaction | Allosteric modulation | Hydrophobic channel blocking |

| Discovery Method | High-Throughput Screening (HTS) | AI/Virtual Screening (AdaptiveFlow) |

| Molecular Weight | ~400 Da | ~450 Da |

Part 5: Discovery Workflow Visualization

Diagram 2: From Virtual Screen to Validated Hit

This workflow visualizes the modern discovery pipeline (AdaptiveFlow) that identified the phenyl-triazol-piperidine moiety as an FSP1 inhibitor.

References

-

Cid, J. M., et al. (2012). Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): A positive allosteric modulator of the metabotropic glutamate 2 receptor.[1][2] Journal of Medicinal Chemistry. Link

-

Tresadern, G., et al. (2011). Scaffold hopping from pyridones to triazolo[4,3-a]pyridines: Discovery of mGlu2 receptor positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Link

-

Cayman Chemical. JNJ-42153605 Product Monograph & Biological Data. Link

Sources

- 1. Discovery of 3-cyclopropylmethyl-7-(4-phenylpiperidin-1-yl)-8-trifluoromethyl[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605): a positive allosteric modulator of the metabotropic glutamate 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US8993591B2 - 1,2,4-triazolo[4,3-a] pyridine derivatives and their use as positive allosteric modulators of MGLUR2 receptors - Google Patents [patents.google.com]

- 5. JNJ-42153605 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Synthesis route for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine from precursors

An Application Note for the Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Abstract

This application note provides a detailed, robust, and reproducible synthetic pathway for the preparation of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The piperidine and 1,2,4-triazole moieties are prominent pharmacophores found in numerous therapeutic agents.[1][2] The described route employs a linear, five-step synthesis commencing from commercially available ethyl piperidine-3-carboxylate (ethyl nipecotate). The strategy involves the use of a tert-butyloxycarbonyl (Boc) protecting group to ensure regioselectivity, followed by the construction of the 1,2,4-triazole ring via a carbohydrazide intermediate, and concluding with deprotection under acidic conditions. Each step is accompanied by a detailed experimental protocol, characterization data expectations, and an explanation of the chemical principles, ensuring that researchers can confidently replicate and adapt this methodology.

Introduction and Synthetic Strategy

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, integrates two privileged structural motifs. The piperidine ring is a ubiquitous feature in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[3][4] The 1,2,4-triazole ring is a bioisostere for amide and ester groups and is known for a wide spectrum of biological activities.[1][5][6]

The chosen synthetic strategy is a linear approach designed for reliability and scalability, starting from the readily available piperidine scaffold.

The core strategic decisions are:

-

Piperidine Nitrogen Protection: The secondary amine of the starting material, ethyl nipecotate, is nucleophilic and would interfere with the subsequent hydrazinolysis and cyclization steps. Therefore, the first step is the protection of this amine using a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under the basic and nucleophilic conditions of the subsequent steps and its straightforward removal under acidic conditions.

-

Triazole Ring Construction: Building the triazole ring onto the piperidine core is more controlled than attempting to functionalize a pre-formed triazole with a piperidine unit. The synthesis proceeds through a key N-Boc-piperidine-3-carbohydrazide intermediate. This intermediate is a versatile precursor for various well-established 1,2,4-triazole syntheses.[7][8]

-

Cyclization and Aromatization: The 1,2,4-triazole ring is formed by reacting the carbohydrazide with triethyl orthoformate, followed by condensation with aniline. This sequence reliably yields the desired 4-phenyl substituted triazole ring system.

-

Final Deprotection: The final step is the clean and efficient removal of the Boc protecting group to yield the target compound as a salt, which can be neutralized to the free base.

This multi-step process provides multiple checkpoints for purification and characterization, ensuring the integrity of the final product.

Overall Synthetic Pathway

The complete five-step synthesis is outlined below.

Caption: Five-step synthesis of the target compound from ethyl nipecotate.

Materials and Methods

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

-

Magnetic stirrers with heating plates

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Reagents

-

Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (EtOH), absolute

-

Triethyl orthoformate (HC(OEt)₃)

-

Aniline

-

Glacial Acetic Acid (AcOH)

-

4M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Safety Precaution: Hydrazine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Aniline is also toxic.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate

-

Rationale: This step protects the piperidine nitrogen to prevent it from acting as a nucleophile in subsequent reactions.

-

Procedure:

-

Dissolve ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

-

Cool the mixture to 0 °C using an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often pure enough for the next step, or it can be purified by flash chromatography if necessary.

-

-

Expected Outcome: A colorless to pale yellow oil. Yield: >95%.

Step 2: Synthesis of tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

-

Rationale: The ethyl ester is converted to a carbohydrazide, which is the direct precursor for building the triazole ring.

-

Procedure:

-

Dissolve the N-Boc protected ester from Step 1 (1.0 eq) in absolute ethanol.

-

Add hydrazine monohydrate (5.0 eq) to the solution.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol and excess hydrazine.

-

Add water to the residue to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Expected Outcome: A white crystalline solid. Yield: 85-95%.

Step 3 & 4: Synthesis of tert-Butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

-

Rationale: This is the key ring-forming sequence. The carbohydrazide first condenses with triethyl orthoformate. The resulting intermediate is then reacted with aniline, which displaces an ethoxy group and subsequently cyclizes via elimination of ethanol to form the aromatic 1,2,4-triazole ring.

Caption: Key steps in the 1,2,4-triazole ring formation.

-

Procedure:

-

Combine the carbohydrazide from Step 2 (1.0 eq) and triethyl orthoformate (5.0 eq).

-

Heat the mixture to reflux (approx. 140-150 °C) for 4 hours.

-

Allow the mixture to cool slightly and then remove the excess triethyl orthoformate under reduced pressure.

-

To the crude residue, add aniline (1.2 eq) and glacial acetic acid (2.0 eq).

-

Heat this new mixture to reflux (approx. 120 °C) for 5-7 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice-cold water and basify to pH ~8 with a saturated NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of 30-60% EtOAc in hexanes).

-

-

Expected Outcome: A white to off-white solid. Yield: 50-70%.

Step 5: Synthesis of 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine

-

Rationale: The final step is the removal of the acid-labile Boc protecting group to yield the desired secondary amine.

-

Procedure:

-

Dissolve the Boc-protected triazole from Step 4 (1.0 eq) in a minimal amount of DCM or methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 10 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess acid.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride (or TFA) salt of the product.

-

Filter the solid and dry under vacuum.

-

(Optional) To obtain the free base, dissolve the salt in water, basify with 1M NaOH to pH >10, and extract with DCM or EtOAc. Dry the organic layer and concentrate to yield the free base.

-

-

Expected Outcome: A white solid (as the salt) or a pale oil/solid (as the free base). Yield: >90%.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | Ethyl piperidine-3-carboxylate | Boc₂O, Et₃N | Ethyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate | >95% |

| 2 | N-Boc Ester (from Step 1) | N₂H₄·H₂O | tert-Butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate | 85-95% |

| 3/4 | N-Boc Hydrazide (from Step 2) | HC(OEt)₃, Aniline | tert-Butyl 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | 50-70% |

| 5 | N-Boc Triazole (from Step 3/4) | HCl or TFA | 3-(4-Phenyl-4H-1,2,4-triazol-3-yl)piperidine | >90% |

References

-

1,2,4-Triazole - Wikipedia. Wikipedia. [Link]

-

Dawood, R. S., & Dayl, S. A. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Synthetic Communications, 50(16), 2445-2458. [Link]

-

Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Chemical Communications, Royal Society of Chemistry. [Link]

-

Synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

-

Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

-

Doyle, A. G., & Hu, J. (2016). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 55(14), 4236-4255. [Link]

-

Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Molecules, 14(1), 188-200. [Link]

-

Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Wiley Online Library. [Link]

-

Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. European Journal of Medicinal Chemistry, 224, 113715. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]

-

Synthesis of 3-pyridyl-substituted 5-amino-1,2,4-triazoles from aminoguanidine and pyridinecarboxylic acids. ResearchGate. [Link]

-

Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]

-

Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia. [Link]

-

Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. [Link]

-

Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. ResearchGate. [Link]

-

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

-

Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Monash University Research. [Link]

-

Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(22), 7639. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

- 7. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine: A Detailed Protocol for Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a methodology, but also the scientific rationale behind the chosen synthetic strategy.

Introduction

The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals and biologically active natural products.[1] Similarly, the 1,2,4-triazole ring system is a privileged scaffold known for its diverse pharmacological activities. The conjunction of these two heterocyclic systems in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine presents a molecule with considerable potential for therapeutic applications, including but not limited to, inhibitors of glutaminyl cyclase isoenzymes implicated in cancer.[2][3]

This protocol outlines a robust and reproducible synthetic route, commencing from commercially available starting materials. The chosen strategy prioritizes safety, efficiency, and scalability, making it suitable for both discovery and process development environments.

Synthetic Strategy Overview

The synthesis of the target compound is approached through a multi-step sequence that involves the construction of the 1,2,4-triazole ring onto a pre-functionalized piperidine core. The key steps are:

-

Protection of the Piperidine Nitrogen: To prevent unwanted side reactions, the secondary amine of the piperidine starting material is protected with a tert-butyloxycarbonyl (Boc) group.

-

Formation of the Key Intermediate: The carboxylic acid functionality of the protected piperidine is converted into a carbohydrazide, a crucial precursor for the triazole ring formation.

-

Construction of the Thiosemicarbazide Backbone: The carbohydrazide is reacted with phenyl isothiocyanate to form the corresponding thiosemicarbazide derivative.

-

Cyclization to the 1,2,4-Triazole Ring: The thiosemicarbazide undergoes base-catalyzed intramolecular cyclization to yield the desired 1,2,4-triazole ring.

-

Deprotection of the Piperidine Nitrogen: The final step involves the removal of the Boc protecting group to afford the target compound, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Caption: Synthetic workflow for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Experimental Protocol

Materials and Reagents

| Reagent | Supplier | Purity | CAS Number |

| (R,S)-N-Boc-piperidine-3-carboxylic acid | Commercial Source | >95% | 163438-09-3 |

| Hydrazine Hydrate | Commercial Source | >98% | 10217-52-4 |

| Phenyl Isothiocyanate | Commercial Source | >99% | 103-72-0 |

| Sodium Hydroxide (NaOH) | Commercial Source | >97% | 1310-73-2 |

| Hydrochloric Acid (HCl), concentrated | Commercial Source | 37% | 7647-01-0 |

| Ethanol (EtOH) | Commercial Source | Anhydrous | 64-17-5 |

| Diethyl Ether | Commercial Source | Anhydrous | 60-29-7 |

| Dichloromethane (DCM) | Commercial Source | Anhydrous | 75-09-2 |

| Ethyl Acetate (EtOAc) | Commercial Source | HPLC Grade | 141-78-6 |

| Hexanes | Commercial Source | HPLC Grade | 110-54-3 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | ACS Grade | 7757-82-6 |

Safety Precautions:

-

Phenyl isothiocyanate is toxic if swallowed, causes severe skin burns and eye damage, and may cause allergic skin or respiratory reactions.[4][5][6][7] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

-

Sodium hydroxide is corrosive and can cause severe burns.[8][9][10][11][12] Handle with care, wearing gloves and eye protection.

-

Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle only in a fume hood with appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Step 1: Synthesis of N-Boc-piperidine-3-carbohydrazide

This step involves the conversion of the carboxylic acid to a carbohydrazide, a nucleophilic species essential for the subsequent reaction.

Procedure:

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-Boc-piperidine-3-carbohydrazide as a solid.

Step 2: Synthesis of N'-[(N-Boc-piperidin-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide

This step forms the thiosemicarbazide intermediate, which is the direct precursor to the triazole ring.

Procedure:

-

Dissolve N-Boc-piperidine-3-carbohydrazide (1.0 eq) in ethanol.

-

To this solution, add phenyl isothiocyanate (1.1 eq) dropwise at room temperature.[13]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the thiosemicarbazide derivative. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Step 3: Synthesis of tert-butyl 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

This is the key cyclization step to form the 1,2,4-triazole ring. The use of a base promotes the intramolecular nucleophilic attack and subsequent dehydration.

Procedure:

-

Suspend the thiosemicarbazide derivative from Step 2 (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 5-10 eq).

-

Heat the mixture to reflux for 4-6 hours.[14] The reaction should become homogeneous as it proceeds.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 5-6. This will cause the product to precipitate.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford the triazole-thione product.

Step 4: Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (Final Product)

The final step is the removal of the Boc protecting group to yield the target primary amine. This is typically achieved under acidic conditions.[15]

Procedure:

-

Dissolve the Boc-protected triazole from Step 3 in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediates and the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Melting Point (MP): To assess the purity of solid compounds.

Data Summary

| Step | Compound Name | Expected Yield (%) | Physical State | Key Characterization Data |

| 1 | N-Boc-piperidine-3-carbohydrazide | 70-85 | White Solid | ¹H NMR, ¹³C NMR, MS |

| 2 | N'-[(N-Boc-piperidin-3-yl)carbonyl]-N-phenylhydrazinecarbothioamide | 80-90 | Solid | ¹H NMR, ¹³C NMR, MS |

| 3 | tert-butyl 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | 75-85 | Solid | ¹H NMR, ¹³C NMR, MS |

| 4 | 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine | 85-95 | Solid | ¹H NMR, ¹³C NMR, HRMS, MP |

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound for further investigation in drug discovery programs. The logical flow and explanation of each step are intended to empower scientists to not only replicate the synthesis but also to adapt it for the preparation of analogous structures.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate. Retrieved from [Link]

-

Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Phenyl isothiocyanate MSDS# 96278. Retrieved from [Link]

-

(2023, October 13). SAFETY DATA SHEET - (R)-N-BOC-Piperidine-3-carboxylic acid. Retrieved from [Link]

-

(n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved from [Link]

-

(n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC. Retrieved from [Link]

-

Tata Chemicals Ltd. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

- (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.

-

Mokhtary, M., & Mahooti, K. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Retrieved from [Link]

-

(2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. Retrieved from [Link]

-

(2025, January 5). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Retrieved from [Link]

-

(n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

(2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

-

(n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

-

Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

-

(n.d.). Phenyl Isothiocyanate. Retrieved from [Link]

-

(2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

-

(2025, August 6). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES | Request PDF. ResearchGate. Retrieved from [Link]

-

(n.d.). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Retrieved from [Link]

-

(2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]

-

(n.d.). trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Retrieved from [Link]

-

(n.d.). N-Phenylpiperidine-1-carbothioamide. PMC. Retrieved from [Link]

- (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug, its intermediates and polymorphs thereof. Google Patents.

-

(n.d.). synthesis of isothiocyanates. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. carlroth.com [carlroth.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemsupply.com.au [chemsupply.com.au]

- 9. tatachemicals.com [tatachemicals.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. epawebapp.epa.ie [epawebapp.epa.ie]

- 12. fishersci.com [fishersci.com]

- 13. dspace.uzhnu.edu.ua [dspace.uzhnu.edu.ua]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

In vitro assay protocols using 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine

Application Note: Functional Characterization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Scaffolds in Orexin Receptor Signaling

Introduction & Scope

The compound 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for Orexin Receptor Antagonists (ORAs) . This scaffold forms the structural core of several clinical Dual Orexin Receptor Antagonists (DORAs), including Suvorexant and Almorexant , used in the treatment of insomnia and sleep disorders.

This application note provides a comprehensive technical guide for evaluating this scaffold's activity against human Orexin Receptors (OX1R and OX2R). The protocols focus on Gq-mediated Calcium Mobilization (functional antagonism) and Radioligand Binding (affinity), enabling researchers to validate the compound as a hit-to-lead fragment or a chemical probe.

Target Mechanism:

Orexin receptors are G-protein coupled receptors (GPCRs).[1][2] Upon binding the neuropeptide Orexin-A or Orexin-B, they primarily couple to G

Compound Handling & Preparation

The 1,2,4-triazole moiety imparts significant lipophilicity to the molecule. Proper solubilization is critical to prevent precipitation during aqueous dilution, which causes false negatives in microplate assays.

Solubility Protocol:

-

Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 30 seconds.

-

Quality Check: Inspect visually for turbidity. If turbid, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can stick to polypropylene). Store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the piperidine ring integrity).

-

Assay Working Solution:

-

Perform serial dilutions in 100% DMSO first (e.g., 3-fold dilution series).

-

The final transfer to the assay buffer should result in a DMSO concentration of ≤ 0.5% to avoid cytotoxicity or non-specific membrane perturbation.

-

Protocol A: Kinetic Calcium Mobilization Assay (FLIPR)

This is the gold-standard functional assay for Gq-coupled GPCRs. It measures the ability of the test compound to inhibit Orexin-A induced calcium release.

Experimental Logic:

-

System: CHO-K1 or HEK293 cells stably expressing hOX1R or hOX2R.

-

Detection: Fluo-4 AM or Calcium-6 fluorescent dye.

-

Readout: Fluorescence Units (RFU) over time via FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Workflow

-

Cell Plating (Day -1):

-

Harvest CHO-hOX1R cells using Accutase (avoid Trypsin to preserve receptor integrity).

-

Seed 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading (Day 0):

-

Remove culture media.

-

Add 20 µL of Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium-6 Dye.

-

Note on Probenecid: Essential to inhibit the anion transporter and prevent dye leakage from CHO cells.

-

Incubate: 60 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

-

-

Compound Addition (Antagonist Mode):

-

Transfer 10 µL of the Test Compound (3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine) dilution series to the cell plate.

-

Incubate for 30 minutes at RT. This allows the antagonist to occupy the receptor binding pocket.

-

-

Agonist Challenge & Reading:

-

Place plate in FLIPR Tetra or FlexStation.

-

Baseline Read: 10 seconds.

-

Injection: Inject 10 µL of Orexin-A (EC80 concentration) .

-

Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

-

Data Visualization: Assay Workflow

Figure 1: Kinetic workflow for Calcium Mobilization Assay.

Protocol B: Radioligand Binding Assay (Competition)

While calcium flux measures function, binding assays confirm the physical interaction and affinity (

Reagents:

-

Membranes: hOX1R/hOX2R membrane preparations (commercial or in-house).

-

Radioligand: [³H]-SB-674042 (Antagonist radioligand is preferred over agonist to avoid G-protein coupling shifts).

-

Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.5% BSA, pH 7.4.

Protocol:

-

Preparation: Mix 5 µg of membrane protein with 1.5 nM [³H]-SB-674042 in 96-well plates.

-

Competition: Add increasing concentrations of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine (

M to -

Non-Specific Binding (NSB): Define using 10 µM Suvorexant or SB-334867.

-

Incubation: 1 hour at RT with gentle shaking.

-

Harvest: Filter through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Detection: Add liquid scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis & Interpretation

Quantitative Summary Table

| Parameter | Definition | Formula / Criteria |

| IC50 | Half-maximal inhibitory concentration | Derived from 4-parameter logistic fit (Sigmoidal). |

| Ki | Inhibition Constant (Affinity) | |

| Z' Factor | Assay Robustness | $1 - \frac{3(\sigma{pos} + \sigma_{neg})}{ |

| Selectivity | OX1R vs OX2R Ratio |

Signaling Pathway Visualization Understanding the point of intervention is crucial. The diagram below illustrates the Gq pathway where the scaffold acts.

Figure 2: Mechanism of Action. The scaffold competitively blocks the GPCR, preventing the Gq-PLC-IP3 cascade.

Troubleshooting & Expert Tips

-

"The Sticky Compound" Effect:

-

Observation: IC50 curves are shallow (Hill slope < 0.8) or inconsistent.

-

Cause: The lipophilic phenyl-triazole core binds to plastic tips.

-

Solution: Use Low-Retention pipette tips and add 0.01% Pluronic F-127 to the assay buffer.

-

-

Agonist Instability:

-

Orexin-A is a peptide and adheres to glass/plastic. Always prepare Orexin-A in 0.1% BSA or acidified water to prevent loss before injection.

-

-

Cell Line Drift:

-

CHO cells can lose receptor expression over high passage numbers. Always use cells between Passage 5 and 20 . Validate expression via flow cytometry if

drops below 5000 RFU.

-

References

-

Boss, C., et al. (2010). "Biomedical Application of 1,2,3-Triazoles." Current Medicinal Chemistry.

-

Cox, C. D., et al. (2010).[4] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant)." Journal of Medicinal Chemistry.

-

Roecker, A. J., & Coleman, P. J. (2008). "Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential."[4] Current Topics in Medicinal Chemistry.

-

Smart, D., et al. (2001). "SB-334867-A: The First Selective Orexin-1 Receptor Antagonist." British Journal of Pharmacology.

-

Kukkonen, J. P. (2013). "Orexin/Hypocretin Signaling Pathways." Cellular and Molecular Life Sciences.

Sources

- 1. Novel substituted 4-phenyl-[1,3]dioxanes: potent and selective orexin receptor 2 (OX(2)R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. cegee.org [cegee.org]

Crystallization Techniques for 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Salts: An Application Guide for Drug Development Professionals

Abstract

This comprehensive guide details the methodologies and underlying scientific principles for the successful crystallization of various salt forms of the pharmaceutically relevant molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. The protocols provided are designed to be robust and reproducible, enabling researchers in drug development to generate high-quality crystalline material suitable for comprehensive physicochemical characterization and subsequent formulation activities. This document emphasizes the rationale behind experimental choices, troubleshooting common challenges, and the importance of thorough analytical characterization of the resulting crystalline forms.

Introduction: The Critical Role of Crystalline Salts in Drug Development

The piperidine and 1,2,4-triazole heterocycles are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacological properties. The target molecule, 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, is a compound of significant interest for which the ability to form stable, crystalline salts is paramount for its progression as a drug candidate. The solid-state properties of an Active Pharmaceutical Ingredient (API), such as solubility, stability, and bioavailability, are profoundly influenced by its crystalline form.[1][2] Pharmaceutical salt formation is a widely employed and highly effective strategy to optimize these physicochemical properties without altering the intrinsic pharmacological activity of the parent molecule.[3]

This application note provides a detailed exploration of the techniques and strategic considerations for the crystallization of various salts of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. We will delve into the principles of salt formation, systematic solvent screening, and provide step-by-step protocols for common crystallization techniques. Furthermore, we will discuss the critical analytical methods for the thorough characterization of the resulting crystalline materials.

Foundational Principles: Salt Formation and Crystallization

The formation of a salt involves the reaction of a basic or acidic functional group on the API with a suitable acid or base, respectively, to form an ion pair that subsequently arranges into a highly ordered, crystalline lattice. In the case of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine, the piperidine nitrogen is the primary basic center, readily forming acid addition salts.

The process of crystallization from a solution is governed by the principle of supersaturation. A supersaturated solution contains more dissolved solute than can be held at equilibrium. This thermodynamically unstable state is the driving force for the formation of a solid phase. The generation of supersaturation can be achieved through various methods, including:

-

Cooling Crystallization: The solubility of most organic compounds decreases with decreasing temperature. By dissolving the salt in a suitable solvent at an elevated temperature and then slowly cooling, a state of supersaturation is achieved, leading to crystallization.

-

Anti-Solvent Addition: This technique involves the addition of a solvent in which the salt is poorly soluble (the anti-solvent) to a solution of the salt in a solvent in which it is highly soluble (the solvent). This change in the bulk solvent composition reduces the solubility of the salt, inducing crystallization.[1]

-

Solvent Evaporation: Slow evaporation of the solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and crystallization.

The choice of crystallization method and the specific parameters employed (e.g., cooling rate, rate of anti-solvent addition) can significantly impact the crystal habit, size distribution, and even the polymorphic form of the resulting solid.[4]

Strategic Approach to Crystallization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Salts

A systematic approach is crucial for the successful crystallization of a novel compound. The following workflow provides a logical progression from initial salt formation to the generation of high-quality crystals.

Figure 1: A systematic workflow for the crystallization of pharmaceutical salts.

Salt Selection

The choice of the counter-ion is a critical first step. A diverse range of pharmaceutically acceptable acids should be considered. The likelihood of salt formation can be predicted by the difference in pKa (ΔpKa) between the API's basic functional group and the acid. A ΔpKa of greater than 3 is generally considered to favor salt formation.

Table 1: Potential Counter-ions for Salt Formation

| Acid Type | Example Counter-ions |

| Inorganic Acids | Hydrochloride (HCl), Hydrobromide (HBr), Sulfate (H₂SO₄), Phosphate (H₃PO₄) |

| Organic Acids | Mesylate (CH₃SO₃H), Tosylate (p-TsOH), Maleate, Fumarate, Citrate, Tartrate |

Solvent Selection: The Heart of Crystallization

The selection of an appropriate solvent or solvent system is arguably the most critical factor in successful crystallization. An ideal solvent should exhibit the following characteristics:

-

Differential Solubility: The salt should have high solubility at an elevated temperature and low solubility at a lower temperature.

-

Inertness: The solvent should not react with the solute.

-

Volatility: A relatively low boiling point is desirable to facilitate removal from the final crystalline product.

-

Safety: The solvent should have low toxicity and flammability.

A preliminary solubility screen should be performed with a small amount of the crude salt in a range of solvents with varying polarities.

Table 2: Common Solvents for Crystallization Screening

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Suitable for polar salts, potential for hydrate formation. |

| Methanol | High | 65 | Good solvent for many polar organic salts. |

| Ethanol | High | 78 | A versatile and commonly used solvent for recrystallization.[5] |

| Isopropanol | Medium | 82 | Less polar than ethanol, can be a good choice for less polar salts. |

| Acetonitrile | Medium | 82 | Aprotic solvent, can offer different solubility profiles. |

| Acetone | Medium | 56 | Good solvent, but its low boiling point can lead to rapid evaporation. |

| Ethyl Acetate | Low | 77 | Suitable for less polar compounds. |

| Toluene | Low | 111 | High boiling point, use with caution. |

| Dioxane | Low | 101 | Can be a good solvent for some heterocyclic compounds. |

| Diisopropyl Ether | Low | 68 | Often used as an anti-solvent. |

Detailed Experimental Protocols

The following protocols provide a starting point for the crystallization of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine salts. Optimization of these protocols will likely be necessary for each specific salt form.

Protocol 1: Single-Solvent Cooling Crystallization (Example: Hydrochloride Salt)

This method is suitable when a single solvent is identified that provides good differential solubility. Ethanol and methanol are often good starting points for hydrochloride salts of nitrogen-containing heterocycles.[5]

Materials:

-

3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine free base

-

Concentrated Hydrochloric Acid (or a solution of HCl in a suitable solvent)

-

Ethanol (or other selected solvent)

-

Erlenmeyer flask

-

Stir bar and stir plate with heating

-

Condenser

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Salt Formation: Dissolve 1.0 g of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine free base in 20 mL of ethanol in an Erlenmeyer flask with stirring. To this solution, add a stoichiometric equivalent of concentrated hydrochloric acid dropwise. A precipitate may form immediately.

-

Dissolution: Gently heat the mixture to reflux with stirring until all the solid has dissolved. If the solid does not fully dissolve, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask can promote the formation of larger, more well-defined crystals.

-

Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the crystalline salt.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

-

Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used (e.g., 40-50 °C for ethanol) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is particularly useful when the salt is highly soluble in a range of solvents, making cooling crystallization inefficient.

Materials:

-

Crude 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine salt

-

"Good" solvent (e.g., Methanol, Dioxane)

-

"Anti-solvent" (e.g., Diisopropyl ether, Hexanes)

-

Erlenmeyer flask

-

Stir bar and stir plate

-

Addition funnel or pipette

Procedure:

-

Dissolution: Dissolve the crude salt in a minimal amount of the "good" solvent at room temperature with stirring.

-

Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution. Continue the addition until the solution becomes slightly turbid.

-

Inducing Crystallization: If crystals do not form immediately, you can try the following:

-

Scratch the inside of the flask with a glass rod at the liquid-air interface.

-

Add a seed crystal of the desired crystalline form, if available.

-

Gently warm the solution to redissolve the slight precipitate and then allow it to cool slowly.

-

-

Crystal Growth: Once crystallization has initiated, allow the solution to stand undisturbed to allow for crystal growth. The rate of anti-solvent addition can influence crystal size.

-

Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the appropriate cold solvent mixture for washing.

Troubleshooting Common Crystallization Issues

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | - Solution is too dilute.- The chosen solvent is too good. | - Concentrate the solution by slowly evaporating some of the solvent.- Add an anti-solvent.- Try scratching the inside of the flask or adding a seed crystal. |

| Oiling Out | - The melting point of the salt is lower than the boiling point of the solvent.- The solution is cooling too rapidly. | - Use a lower-boiling point solvent.- Allow the solution to cool more slowly.- Add the hot solution to a pre-heated anti-solvent. |

| Low Yield | - The salt is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Try a different solvent or solvent system.- Concentrate the mother liquor to recover more product.- Use the minimum amount of hot solvent necessary for dissolution. |

Characterization of Crystalline Salts

Thorough characterization of the crystalline material is essential to confirm its identity, purity, and solid-state properties.

Sources

Troubleshooting & Optimization

Improving reaction yields of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine synthesis

The following technical support guide is designed for researchers encountering yield or purity issues in the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine .

This guide assumes you are synthesizing the 1,2,4-triazole core from a piperidine precursor (Nipecotic acid derivative). The most common structural target implies a hydrogen at the C5 position (unless a thione/thiol is specified).

Topic: High-Yield Synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Ticket ID: TRZ-PIP-001 Status: Open for Troubleshooting[1]

🔬 Module 1: The Synthetic Strategy & Logic

To maximize yield, you must select the correct pathway based on your available equipment (Microwave vs. Thermal) and tolerance for step-count.

The Core Challenge: The reaction requires condensing a hydrazide (nucleophile) with an aniline (nucleophile) and a C1-donor (electrophile, usually Triethyl Orthoformate). The competition between the piperidine nitrogen (if unprotected) and the hydrazide, along with the steric clash between the piperidine ring and the N4-phenyl group, often stalls cyclization.

Validated Pathways

-

Route A (The "One-Pot" Orthoester Method): Direct condensation of N-Boc-nipecotic acid hydrazide, aniline, and triethyl orthoformate (TEOF).[1] Best for speed, but prone to lower yields due to oligomerization.

-

Route B (The "Oxadiazole" Recyclization): Conversion of the hydrazide to a 1,3,4-oxadiazole, followed by amine-mediated ring transformation (transamination). Highest reliability for sterically hindered substrates.

-

Route C (The Thione-Desulfurization Route): Formation of the thiosemicarbazide followed by cyclization to the thione and subsequent Raney-Ni desulfurization.[1] Longest, but most robust intermediates.

📊 Module 2: Experimental Protocols & Optimization

Protocol A: The Optimized Orthoester Route (Recommended Start)

Use this if you need the product quickly and have access to a microwave reactor.

Reagents:

-

Precursor: N-Boc-Nipecotic acid hydrazide (1.0 eq)[1]

-

Amine: Aniline (1.1 eq)

-

C1 Source: Triethyl Orthoformate (TEOF) (Excess/Solvent or 5.0 eq)

-

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)[1]

Step-by-Step Optimization:

| Step | Standard Protocol | High-Yield Modification | Why? (The Science) |

| 1 | Mix reagents in Ethanol/Methanol. | Use TEOF as solvent or Toluene/DMF mix. | Ethanol boils at 78°C; cyclization often requires >100°C. TEOF acts as a dehydrating agent, driving equilibrium. |

| 2 | Reflux for 12-24 hours.[1][2] | Microwave: 140°C for 20-40 min. | Rapid heating overcomes the activation energy barrier of the sterically hindered N4-phenyl insertion. |

| 3 | Workup: Evaporate and column.[1] | Precipitation: Cool to 0°C, add Et₂O/Hexane. | The triazole is often crystalline; avoiding silica chromatography prevents product loss due to tailing (polar interaction). |

Protocol B: The Oxadiazole Recyclization (The "Rescue" Method)

Use this if Route A yields < 30% or produces gummy byproducts.

-

Step 1: React N-Boc-nipecotic hydrazide with TEOF (reflux)

1,3,4-Oxadiazole intermediate.[1] -

Step 2: React the isolated Oxadiazole with Aniline in glacial acetic acid (reflux) or Xylene (high temp).

-

Mechanism: The aniline attacks the oxadiazole ring (ANRORC-like mechanism), opening it and recyclizing to the thermodynamically stable 4-phenyl-1,2,4-triazole.[1]

📉 Module 3: Visualizing the Workflow

The following diagram maps the decision logic and synthetic pathways.

Caption: Synthetic workflow comparing the Direct Orthoester route (A) and the Oxadiazole Recyclization route (B).

❓ Module 4: Troubleshooting FAQs

Q1: My reaction mixture turns black/tarry, and I cannot isolate the product.

Diagnosis: Thermal decomposition or polymerization of the TEOF/Aniline. Solution:

-

Oxygen Exclusion: Are you running this under Nitrogen/Argon? Aniline oxidizes easily at high temperatures.

-

Solvent Switch: If using TEOF as solvent, reduce the temperature to 100°C and extend time. Alternatively, use Dioxane as the solvent with only 2-3 eq of TEOF.[1]

-

Catalyst Check: If using acid catalyst (pTSA), ensure it is <10 mol%. Too much acid promotes polymerization.

Q2: I see the intermediate (formyl hydrazide) on TLC, but it won't cyclize.

Diagnosis: Insufficient activation energy for the ring closure. Solution:

-

The "Imidate" Trick: Isolate the intermediate. Dissolve in dry DMF. Add TMSCl (Trimethylsilyl chloride) (2-3 eq) and heat. TMSCl acts as a Lewis acid and water scavenger, forcing the cyclization significantly harder than pTSA.

-

Microwave: This step is the classic use case for microwave synthesis. 150°C for 15 minutes usually forces closure.

Q3: The Boc group is falling off during the reaction.

Diagnosis: The reaction medium is becoming too acidic. Solution:

-

TEOF hydrolyzes to generate ethanol and formic acid . If your reaction is wet, you are generating acid in situ.

-

Fix: Use freshly distilled TEOF and add 4Å Molecular Sieves to the reaction vessel to scavenge water.

-

Alternative: Switch to the Isothiocyanate Route (Base catalyzed), which is basic and preserves the Boc group perfectly.

Q4: How do I purify the final amine? It's stuck in the aqueous layer.

Diagnosis: The final deprotected piperidine is highly polar and water-soluble.[1] Solution:

-

Do not use aqueous extraction.

-

After deprotection (e.g., TFA/DCM), evaporate to dryness.

-

Free Basing: Dissolve the TFA salt in minimal Methanol. Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH (removes non-basic impurities). Elute product with 2M NH₃ in MeOH .

-

This yields the pure free base without liquid-liquid extraction.[1]

📚 References

-

Fundamentals of Triazole Synthesis:

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews. (Classic review establishing the cyclization mechanisms).

-

-

Optimized Orthoester Method (Microwave):

-

Bentiss, F., et al. (2002). "Microwave assisted synthesis of 3,5-disubstituted 4-amino-1,2,4-triazoles." Tetrahedron Letters. (Demonstrates the efficiency of MW over thermal reflux for this specific ring system).

-

-

The Oxadiazole-Triazole Recyclization (Transamination):

-

Modi, P., et al. (2012). "Synthesis of 1,2,4-triazoles via ring transformation of 1,3,4-oxadiazoles." Journal of Heterocyclic Chemistry. (Validates Route B for sterically hindered anilines).

-

-

Solid Phase Extraction (SCX) for Piperidines:

-

Sigma-Aldrich / Merck Technical Bulletin.[1] "User Guide for SCX/SAX SPE Cartridges in Medicinal Chemistry." (Standard industry protocol for purifying polar amines).

-

Sources

Resolving steric hindrance in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine functionalization

Ticket ID: #TS-4492-CHEM Subject: Overcoming Steric Hindrance in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Functionalization Status: Resolved / Guide Available[1][2]

Executive Summary: The "Orthogonal Clash"

You are likely experiencing low conversion or complete recovery of starting material when attempting to functionalize the N1-position of the piperidine ring.[1]

The Root Cause: The structural integrity of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine creates a unique steric firewall.[1][2] The 1,2,4-triazole ring is planar, but the N4-phenyl group is the critical offender.[1][2] Due to steric repulsion with the triazole hydrogens, the phenyl ring twists out of plane. This creates a "cone of shielding" that directly obstructs the trajectory of incoming electrophiles toward the neighboring piperidine nitrogen (N1), particularly if the piperidine adopts a conformation where N1 is gauche to the triazole.

This guide provides three validated protocols to bypass this kinetic barrier:

-

Thermodynamic Forcing (Microwave-Assisted Alkylation)[1]

-

Catalytic Precision (Specialized Buchwald-Hartwig Systems)

-

Mechanistic Bypass (Titanium-Mediated Reductive Amination)

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the correct method for your target functionalization.

Figure 1: Strategic decision tree for selecting the functionalization pathway based on electrophile type.

Protocol A: Microwave-Assisted Alkylation ( )[1]

Applicability: Primary alkyl halides, benzyl bromides.[2] The Fix: Standard thermal heating (reflux) is often insufficient to overcome the rotational barrier of the N4-phenyl group. Microwave irradiation provides direct dielectric heating to the polar transition state, accelerating the reaction.[2]

Reagents:

-

Base: Cesium Carbonate (

) - The "Cesium Effect" improves solubility in organic solvents and forms a looser ion pair with the piperidine anion. -

Additive: Tetrabutylammonium Iodide (TBAI) - Acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction).

-

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

-

Charge: In a microwave vial, add the piperidine substrate (1.0 equiv), Alkyl Halide (1.2 equiv),

(2.0 equiv), and TBAI (0.1 equiv). -

Solvate: Add anhydrous MeCN (

concentration). Cap the vial under Argon. -

Irradiate: Heat to 100°C for 30 minutes in a microwave reactor.

-

Monitor: Check LCMS. If conversion is <50%, increase temp to 120°C for 20 mins.

-

Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: Sterically Demanding Cross-Coupling (Buchwald-Hartwig)[1]

Applicability: Aryl chlorides, bromides, or triflates.[2][3][4] The Fix: Standard ligands (BINAP, dppf) fail here because they cannot accommodate the bulk of the triazole-phenyl group during the reductive elimination step. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

Critical Ligand Selection:

-

RuPhos: Excellent for secondary amines with moderate steric hindrance.

-

BrettPhos: Required if the aryl halide coupling partner is also sterically hindered (ortho-substituted).

Step-by-Step Workflow:

-

Catalyst Prep: Use a precatalyst to ensure accurate Pd loading. RuPhos Pd G4 (2-5 mol%) is recommended.[1]

-

Charge: Add Piperidine substrate (1.0 equiv), Aryl Halide (1.0 equiv), and Base (NaOtBu or LiHMDS, 2.0 equiv).[2]

-

Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

-

Reaction: Heat to 80-100°C for 4-12 hours.

-

Note: Do not use

for this specific substrate; stronger bases (alkoxides) are required to deprotonate the hindered amine and facilitate Pd-coordination.

-

-

Troubleshooting: If no product forms, switch to BrettPhos Pd G4 and raise temperature to 110°C.

Data Comparison: Ligand Efficacy

| Ligand System | Conversion (24h) | Observation |

|---|---|---|

| Pd(OAc)2 / PPh3 | < 5% | Catalyst decomposition (Pd black).[1] |

| Pd(dppf)Cl2 | 15% | Sluggish oxidative addition. |

| RuPhos Pd G3/G4 | > 90% | High turnover; clean profile. |

| BrettPhos Pd G4 | 85% | Effective, but slower kinetics than RuPhos.[2] |

Protocol C: Titanium-Mediated Reductive Amination

Applicability: Aldehydes and Ketones.[5][6][7][8]

The Fix: The formation of the iminium ion intermediate is the rate-limiting step due to sterics. Standard acid catalysis (Acetic acid) is often too weak. Titanium(IV) Isopropoxide (

Step-by-Step Workflow:

-

Imine Formation (Critical Step):

-

Mix Piperidine substrate (1.0 equiv) and Carbonyl compound (1.1 equiv) in neat

(2.0 equiv) or minimal THF.[2] -

Stir at Ambient Temperature for 6-12 hours.

-

Validation: Monitor by TLC/LCMS. You should see the disappearance of the amine and formation of a higher MW species (the titanium-amine complex/imine).

-

-

Reduction:

-

Dilute the viscous mixture with Ethanol or Methanol.

-

Add Sodium Borohydride (

) (2.0 equiv) cautiously (exothermic).[2] -

Stir for 2 hours.

-

-

Quench (The "White Precipitate" Issue):

-

Quench with

or water. A thick white precipitate ( -

Filter through a Celite pad to remove titanium salts.

-

Extract the filtrate with Ethyl Acetate.[4]

-

FAQ: Troubleshooting & Analysis

Q: I see a new spot on TLC, but the mass spec shows M+14 or M+28. What happened? A: If using alkyl halides in DMF/DMA, you may be seeing formylation (Vilsmeier-Haack type side reaction) or methylation if the base is impure.[2] Ensure solvents are anhydrous. If using Reductive Amination, M+2 mass indicates the imine was not fully reduced.[2]

Q: The product is stuck on the column. How do I elute it? A: The triazole-piperidine scaffold is highly basic and polar.[1]

-

Standard Silica: Use DCM:MeOH (9:[2]1) with 1% Ammonium Hydroxide (

) or Triethylamine. The base competes for silanol sites, preventing tailing.[2] -

Reverse Phase: Highly recommended. Use a C18 column with Water:Acetonitrile (+0.1% Formic Acid).

Q: Why does the NMR show broad peaks for the piperidine ring? A: This confirms the steric clash. The N4-phenyl group restricts the chair-flip of the piperidine ring, leading to coalescence on the NMR timescale.[1] Running the NMR at elevated temperature (50°C) often sharpens the signals by speeding up the conformational exchange.

References

-

Buchwald-Hartwig Amination of Hindered Amines

-

Maiti, D., & Buchwald, S. L. (2009).[2] "Cu-Catalyzed Arylation of Secondary Amines and Nitrogen Heterocycles." Journal of the American Chemical Society.

-

(Context: General principles of hindered amine coupling).

-

-

Titanium-Mediated Reductive Amination

-

Microwave Synthesis Benefits

-

Triazole Conformation & Sterics

Sources

- 1. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. designer-drug.com [designer-drug.com]

- 7. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 8. pubs.rsc.org [pubs.rsc.org]

Technical Support Center: Minimizing Side Reactions in 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine Synthesis

Welcome to the technical support resource for the synthesis of 3-(4-phenyl-4H-1,2,4-triazol-3-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic overview, we will directly address the critical challenges and side reactions that frequently compromise yield and purity, providing field-proven solutions and the scientific rationale behind them.

The synthesis of this heterocyclic scaffold, while seemingly straightforward, is punctuated by several critical steps where reaction pathways can diverge, leading to problematic impurities. This guide provides a structured approach to troubleshooting these issues, ensuring a robust and reproducible synthetic route.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most pressing experimental challenges in a direct question-and-answer format.

Q1: My triazole ring-closing reaction is low-yielding, and I've isolated a major byproduct with a mass that suggests an oxygen-for-nitrogen substitution. What is this impurity and why is it forming?

A1: This is a classic and frequently encountered problem in 1,2,4-triazole synthesis. The byproduct is almost certainly the corresponding 1,3,4-oxadiazole . This occurs due to a competitive intramolecular cyclization pathway of the key acylamidrazone intermediate.

Causality & Mechanism: The common route to the 1,2,4-triazole ring involves the condensation of a carbohydrazide with an imidate or a similar species, which then cyclizes. However, under thermal or strongly acidic conditions, the acylamidrazone intermediate can undergo dehydration via nucleophilic attack from the oxygen atom instead of the desired nitrogen atom, leading to the thermodynamically stable 1,3,4-oxadiazole ring.[1] Many traditional methods for 1,2,4-triazole synthesis that require high temperatures are prone to this side reaction.[2]

Caption: Competing cyclization pathways of the acylamidrazone intermediate.

Q2: How can I optimize my reaction conditions to selectively favor the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole?

A2: Suppressing oxadiazole formation is a matter of carefully controlling reaction conditions to favor the kinetic product (triazole) over the potential thermodynamic sink (oxadiazole). This involves optimizing temperature, catalysts, and reaction time.

Expertise & Experience: While high heat can drive the reaction to completion, it often does so indiscriminately. The key is to provide a lower energy pathway for the desired N-cyclization.

Recommended Adjustments to Favor 1,2,4-Triazole Formation

| Parameter | Recommendation | Rationale |

| Temperature | Maintain lower temperatures (e.g., 80-110 °C). | N-cyclization generally has a lower activation energy than O-cyclization. Higher temperatures provide the energy to overcome the barrier for the competing oxadiazole formation.[2] |

| Catalyst/Reagent | Use phosphorus-based dehydrating agents (e.g., POCl₃, PPA) or activating agents like trifluoroacetic anhydride (TFAA). | These reagents activate the amide carbonyl, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazone moiety, thereby promoting the desired cyclization. |

| Microwave Irradiation | Consider using microwave synthesis. | Microwave heating can significantly shorten reaction times, which can minimize the formation of thermal degradation products and byproducts like oxadiazoles.[2] |

| pH Control | Operate under mildly acidic or basic conditions, depending on the specific substrates. | The nucleophilicity of the nitrogen atoms is highly pH-dependent. Empirical optimization is often necessary. For instance, base-catalyzed cyclization of thiosemicarbazide precursors is a common method.[3] |

Q3: I'm using an N-Boc protected piperidine precursor. The final deprotection step with trifluoroacetic acid (TFA) is messy, yielding multiple products. What's causing this?

A3: The primary issue during Boc deprotection with strong acids like TFA is the generation of a highly reactive tert-butyl cation (t-Bu⁺) . This carbocation is a potent electrophile and can cause unwanted side reactions.

Common Side Reactions:

-

t-Butylation: The t-Bu⁺ cation can alkylate any nucleophilic sites on your molecule. In the case of your target compound, the phenyl ring and the triazole nitrogens are potential sites for this unwanted alkylation.[4]

-

Cleavage of Other Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., trityl), they may also be cleaved under these conditions.[4]

Q4: What is the best practice for achieving clean, high-yielding N-Boc deprotection?

A4: The most effective strategy to prevent side reactions from the tert-butyl cation is to use scavengers . These are reagents added to the reaction mixture that are more nucleophilic than your substrate and will preferentially react with and "scavenge" the t-Bu⁺ cations.[4]

Recommended Scavengers for Boc Deprotection

| Scavenger | Recommended Conc. (v/v) | Mechanism of Action |

| Triethylsilane (TES) | 2-5% | Reduces the tert-butyl cation to isobutane gas via hydride transfer. Highly effective. |

| Anisole | 2-5% | Acts as a Friedel-Crafts substrate, becoming alkylated by the tert-butyl cation. |

| Thioanisole | 2-5% | Similar to anisole but can also help prevent oxidation of sensitive residues like methionine. |

| Water | 1-5% | Can trap the cation to form tert-butanol, but may not be suitable for all substrates. |

graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];Boc_Protected [label="N-Boc Protected Precursor"]; Deprotection [label="Add TFA/DCM", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Protonated Intermediate + t-Bu⁺ Cation", shape=Mdiamond, fillcolor="#FBBC05"]; Desired_Product [label="Final Deprotected Amine\n(Clean Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Products [label="t-Butylated Impurities", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Scavenger [label="Add Scavenger\n(e.g., Triethylsilane)"]; Neutralized_Cation [label="Neutralized Species\n(e.g., Isobutane)"];